molecular formula C13H9BrN2 B1270589 2-(3-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 419557-33-8

2-(3-Bromophenyl)imidazo[1,2-a]pyridine

Cat. No. B1270589
M. Wt: 273.13 g/mol
InChI Key: AKQIBJOTAFMVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine derivatives can involve several pathways, including palladium-catalyzed cascade reactions and one-pot synthesis methods. For instance, a novel and efficient synthesis pathway has been developed for indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridine, utilizing palladium-catalyzed CO insertion and C-H bond activation (Ju Zhang, Xinying Zhang, & Xuesen Fan, 2016).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be modified to exhibit different chemical and physical properties. The orientation in the bromination of imidazo[1,2-a]pyridines, for example, is influenced by the position of the hydrogen atom, demonstrating the specificity of substitution reactions at the molecular level (S. N. Godovikova & Y. Gol'dfarb, 1965).

Scientific Research Applications

1. Synthesis of Imidazo[1,2-a]pyridines

  • Application : Imidazo[1,2-a]pyridines are synthesized using metal-free protocols, which are more environmentally friendly .
  • Method : The synthesis is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .
  • Results : This method has been effectively applied in the preparation of important drugs and promising drug candidates .

2. Antituberculosis Agents

  • Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
  • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results : Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and material science.

properties

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQIBJOTAFMVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357795
Record name 2-(3-bromophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)imidazo[1,2-a]pyridine

CAS RN

419557-33-8
Record name 2-(3-bromophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolving 10 g (50 mmol) of 3′-bromoacetophenone into 20 milliliter of acetic acid and adding 7.0 g (44 mmol) of bromine at the temperature of about 5 to 10° C., stirred at the temperature of about 5 to 10° C. for 4 hours until the color of bromine disappeared. After completion of the reaction, adding water and an extraction was carried out using dichloro-methane. Further, washing with water, dried with the use of sodium sulfate. The solvent was removed by distillation and the resultant crude 2,3′-dibromo acetophenone was dissolved into 30 milliliter of ethanol, adding 5.0 g (53 mmol) of 2-aminopyridine and 7.0 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 8 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and methanol, thereby obtaining 3.5 g of 2-(3-bromo-phenyl)-imidazo [1,2-a] pyridine (yield: 26%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)imidazo[1,2-a]pyridine

Citations

For This Compound
31
Citations
MA Ismail, R Brun, T Wenzler, FA Tanious… - Journal of Medicinal …, 2004 - ACS Publications
2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt (7) was synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]…
Number of citations: 142 pubs.acs.org
K Godugu, CGR Nallagondu - Journal of Heterocyclic …, 2021 - Wiley Online Library
The present work describes the solvent and catalyst‐free synthesis of imidazo[1,2‐a]pyridines in excellent to nearly quantitative yields from 2‐aminopyridines and a wide variety of ω‐…
Number of citations: 15 onlinelibrary.wiley.com
PY Choy, KC Luk, Y Wu, CM So, L Wang… - The Journal of Organic …, 2015 - ACS Publications
Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes | The Journal of Organic Chemistry …
Number of citations: 74 pubs.acs.org
H Yan, Y Wang, C Pan, H Zhang… - European Journal of …, 2014 - Wiley Online Library
An iron(III)‐catalyzed one‐pot three‐component cross‐coupling nitration reaction of 2‐aminopyridines, aldehydes and nitroalkanes, straightforwardly forms imidazo[1,2‐a]pyridine …
F Hamidi Dastjerdi, R Ghorbani-Vaghei, S Alavinia - Catalysis Letters, 2020 - Springer
An efficient route was developed for the synthesis of a new polymer, porous cross-linked poly(ethyleneamine)-polysulfonamide (PEA-PSA), as an organic support for the imobilization of …
Number of citations: 21 link.springer.com
N Chaubey, A Kapdi, B Maity - 2020 - chemrxiv.org
Organophotocatalytic C─H bond functionalization has attracted lot of attention in the past several years due to the possibility of catalysing reactions in a metal-free environment. …
Number of citations: 7 chemrxiv.org
D Singh, SR Chowdhury, S Pramanik, S Maity - Tetrahedron, 2021 - Elsevier
An iodine promoted simple and environment friendly protocol has been developed to access imidazo[1,2-a]pyridines from unfunctionalized pyridines and oxime esters. This …
Number of citations: 7 www.sciencedirect.com
T Guo, Z Dong, P Zhang, W Xing, L Li - Tetrahedron Letters, 2018 - Elsevier
An efficient and convenient Cu-catalyzed three-component reaction is described for the selenation of imidazoheterocycles/indoles with Se powder and aryl iodides. This procedure …
Number of citations: 42 www.sciencedirect.com
NR Chaubey, AR Kapdi - Chemical Communications, 2021 - pubs.rsc.org
A new reaction methodology has been developed for HFIP promoted Thio(hetero)arylation of imidazoheterocycles under metal and base-free conditions. To the best of our knowledge, …
Number of citations: 7 pubs.rsc.org
D Sarothiya, RT Bhawale… - The Journal of Organic …, 2022 - ACS Publications
A mild and eco-friendly visible-light-mediated regioselective C–H alkoxycarbonylation of imidazo[1,2-a]pyridine heterocycles using rose bengal as a photoredox catalyst at room …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.